2-ethyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole
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Overview
Description
2-ethyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone.
Coupling with Piperidine: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a piperidine carbonyl compound.
Final Assembly: The final step involves coupling the benzothiazole and pyrazole-piperidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the benzothiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-ethyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Pharmaceuticals: The compound is studied for its antimicrobial and antiviral properties.
Material Science: It is explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-ethyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in anticancer research, it may bind to DNA, causing strand breaks and inhibiting replication. The compound can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-6-[2-(1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole
- 2-ethyl-6-[2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]-1,3-benzothiazole
Uniqueness
The presence of the 1-methyl-1H-pyrazol-5-yl group in 2-ethyl-6-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1,3-benzothiazole provides unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(2-ethyl-1,3-benzothiazol-6-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-3-18-21-14-8-7-13(12-17(14)25-18)19(24)23-11-5-4-6-16(23)15-9-10-20-22(15)2/h7-10,12,16H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZFRDSENIYGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCCCC3C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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